

Application Notes: Live-Cell Imaging of SNX18

Localization Dynamics

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Compound of Interest

Compound Name: PXP 18 protein

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Introduction

Sorting Nexin 18 (SNX18) is a member of the sorting nexin (SNX) family of proteins, characterized by the presence of a Phox homology (PX) domain, which binds to phosphoinositides, and a Bin-Amphiphysin-Rvs (BAR) domain, responsible for sensing and inducing membrane curvature.^{[1][2]} SNX18, a paralog of SNX9, also contains an SH3 domain that mediates protein-protein interactions, notably with dynamin.^[1] This protein is a crucial regulator of intracellular membrane trafficking, playing significant roles in both endocytosis at the plasma membrane and the biogenesis of autophagosomes.^{[3][4][5][6]}

Live-cell imaging provides an indispensable tool for elucidating the highly dynamic nature of SNX18. By tagging SNX18 with fluorescent proteins, researchers can directly visualize its recruitment to specific subcellular locations, its movement along trafficking pathways, and its transient interactions with other key regulatory proteins in real-time. These application notes provide an overview of key findings from live-cell imaging studies of SNX18 and detailed protocols for recreating these experiments.

Key Functions and Localization Dynamics of SNX18

Role in Endocytosis

Live-cell imaging using total internal reflection fluorescence microscopy (TIRF) has revealed that SNX18 is transiently recruited to clathrin-coated pits at the plasma membrane during the late stages of vesicle formation.^{[7][8]} Its recruitment occurs as a brief burst, coinciding

spatiotemporally with the recruitment of dynamin and its binding partner, SNX9.[4][7] SNX18 and SNX9 can form heterodimers and appear to have redundant functions in clathrin-mediated endocytosis, as the depletion of one can be compensated for by the other.[4][7][8] Through its SH3 domain, SNX18 interacts with dynamin, stimulating its GTPase activity, which is essential for the scission of the endocytic vesicle from the plasma membrane.[1][7]

Role in Autophagy

SNX18 is a positive regulator of autophagy, the cellular process for degrading and recycling cellular components.[5][6][9] Live-cell imaging demonstrates that upon autophagy induction (e.g., by starvation), SNX18 is essential for the formation of autophagosomes.[6][10] It functions by remodeling recycling endosomes to provide membranes for the expanding phagophore (the precursor to the autophagosome).[10][11] SNX18 recruits ATG16L1-positive recycling endosomes to a perinuclear region and facilitates the delivery of membranes containing ATG9A, a crucial transmembrane protein for autophagy, to the site of autophagosome formation.[6][12] The membrane tubulation activity of SNX18 is critical for this pro-autophagic function.[6][10]

Quantitative Data Summary

The following tables summarize quantitative findings regarding the impact of SNX18 on cellular processes.

Table 1: Effect of SNX18 Depletion on Endocytosis and Autophagy

Cellular Process	Assay	Effect of SNX18 Depletion	Reference
Clathrin-Mediated Endocytosis	Transferrin Uptake	Inhibition of uptake	[4]
Autophagosome Formation	Quantification of GFP-LC3 puncta	Strong inhibition of puncta formation	[6]
Autophagic Flux	GFP-LC3-II levels (immunoblot)	Decreased accumulation of lipidated LC3-II	[9] [10]
Autophagic Degradation	Degradation of long-lived proteins	Inhibition of starvation-induced degradation	[10]

Table 2: SNX18 Interactions and Localization

Interacting Protein	Cellular Location of Interaction	Functional Consequence	Reference
Dynamin-2	Plasma membrane, Endosomes	Vesicle scission, ATG9A trafficking	[7] [12]
SNX9	Plasma membrane, Membrane tubules	Functional redundancy in endocytosis	[4] [7]
AP-1 / PACS1	Peripheral endosomes	Endosomal trafficking	[1] [5]
LC3 family proteins	Autophagic structures	Autophagosome biogenesis	[6] [10]
ATG16L1	Recycling endosomes	Recruitment to autophagosome precursors	[6] [11]

Visualization of SNX18-Mediated Pathways and Workflows

Experimental Workflow

General Workflow for Live-Cell Imaging of SNX18.

SNX18 Signaling Pathways

Key signaling roles of SNX18 in cellular trafficking.

Protocols

Protocol 1: Generation of SNX18-Fluorescent Protein (FP) Fusion Construct

This protocol describes the generation of a mammalian expression vector for SNX18 tagged with a fluorescent protein (e.g., EGFP) at the N-terminus.

Materials:

- Human SNX18 cDNA
- pEGFP-C1 (or similar) mammalian expression vector
- Restriction enzymes (e.g., EcoRI, BamHI)
- T4 DNA Ligase
- High-fidelity DNA polymerase for PCR
- Primers for SNX18 amplification
- DH5α competent E. coli
- Plasmid purification kit

Methodology:

- **Primer Design:** Design PCR primers to amplify the full-length coding sequence of human SNX18. Add appropriate restriction sites to the 5' and 3' ends of the primers (e.g., EcoRI for

the forward primer and BamHI for the reverse primer, ensuring the stop codon is removed if creating an N-terminal fusion).

- **PCR Amplification:** Perform PCR using a high-fidelity DNA polymerase to amplify the SNX18 cDNA.
- **Purification:** Purify the PCR product using a PCR purification kit.
- **Restriction Digest:** Digest both the purified PCR product and the pEGFP-C1 vector with the selected restriction enzymes (e.g., EcoRI and BamHI) for 2-4 hours at 37°C.
- **Ligation:** Ligate the digested SNX18 insert into the digested pEGFP-C1 vector using T4 DNA Ligase. Incubate overnight at 16°C.
- **Transformation:** Transform the ligation product into competent DH5α E. coli cells and plate on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pEGFP-C1).
- **Screening and Sequencing:** Screen colonies by colony PCR or restriction digest of miniprep DNA. Confirm the correct sequence and in-frame fusion of positive clones by Sanger sequencing.
- **Plasmid Preparation:** Perform a maxiprep of the confirmed EGFP-SNX18 plasmid to obtain high-purity DNA for transfection.

Protocol 2: Live-Cell Imaging of SNX18 Dynamics

This protocol details the procedure for visualizing EGFP-SNX18 in living cells.

Materials:

- HELa or HEK293 cells
- Complete medium (e.g., DMEM + 10% FBS)
- 35 mm glass-bottom imaging dishes
- EGFP-SNX18 plasmid DNA

- Transfection reagent (e.g., Lipofectamine 3000)
- Live-cell imaging medium (e.g., FluoroBrite DMEM)
- Confocal or TIRF microscope equipped with an environmental chamber (37°C, 5% CO₂)

Methodology:

Day 1: Cell Seeding

- Seed HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.[\[13\]](#)

Day 2: Transfection

- When cells reach 70-80% confluency, transfect them with the EGFP-SNX18 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Use a low amount of DNA (e.g., 500 ng) to encourage physiological expression levels and minimize overexpression artifacts.
- Incubate the cells for 18-24 hours post-transfection.

Day 3: Live-Cell Imaging

- Preparation: About 1-2 hours before imaging, replace the culture medium with pre-warmed (37°C) live-cell imaging medium.[\[14\]](#) Allow the cells to equilibrate in the microscope's environmental chamber for at least 30 minutes.
- Microscope Setup:
 - Turn on the microscope, laser lines, and environmental chamber. Set the chamber to 37°C and 5% CO₂.
 - Place the imaging dish on the microscope stage.
- Image Acquisition:

- Locate cells expressing EGFP-SNX18 at a low to moderate level. Highly fluorescent cells are often unhealthy or exhibit protein aggregation artifacts.
- For imaging dynamics at the plasma membrane, use TIRF microscopy. For dynamics in the cytoplasm (e.g., autophagy), confocal microscopy is more suitable.
- Set acquisition parameters to minimize phototoxicity: use the lowest possible laser power, a sensitive detector, and the longest exposure time/fastest frame rate suitable for the biological process being observed.[\[15\]](#)
- Typical Confocal Settings: 488 nm laser excitation, 500-550 nm emission filter, 512x512 pixel resolution, image acquisition every 1-5 seconds for 5-10 minutes.
- Optional: For co-localization studies, co-transfect with a marker for another organelle or protein of interest (e.g., mCherry-LC3 to study autophagy or mCherry-Clathrin for endocytosis).
- Data Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji, Imaris) to analyze the acquired time-lapse series.
 - Tracking: Use particle tracking plugins to measure the velocity and displacement of SNX18-positive puncta.[\[16\]](#)
 - Colocalization: Use plugins like JaCoP (in Fiji) to calculate colocalization coefficients (e.g., Pearson's or Mander's) between SNX18 and other fluorescent markers over time.
 - Recruitment Dynamics: Measure the fluorescence intensity of EGFP-SNX18 in specific regions of interest (e.g., forming clathrin-coated pits) over time to quantify recruitment kinetics.

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